molecular formula C21H23ClN2O3 B2705299 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009516-49-7

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B2705299
CAS No.: 1009516-49-7
M. Wt: 386.88
InChI Key: MLMWKRDETQORGQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a complex organic compound that belongs to the class of imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 3-chlorophenyl and 4-ethoxy-3-methoxyphenyl groups through nucleophilic substitution reactions.

    Hydrogenation: Reduction of double bonds to form the hexahydro structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further hydrogenation or reduction of functional groups.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-(4-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
  • 2-(3-chlorophenyl)-3-(4-ethoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Uniqueness

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-3-27-18-10-9-14(12-19(18)26-2)20-23-11-5-8-17(23)21(25)24(20)16-7-4-6-15(22)13-16/h4,6-7,9-10,12-13,17,20H,3,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMWKRDETQORGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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